3-amino-N-isopropyl-4-methoxybenzenesulfonamide
Description
3-Amino-N-isopropyl-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by an amino group (-NH₂) at position 3, a methoxy group (-OCH₃) at position 4, and an isopropyl moiety attached to the sulfonamide nitrogen. This compound is primarily utilized as a pharmaceutical intermediate, where its functional groups enable interactions with biological targets, such as enzymes or receptors. The amino group enhances solubility and reactivity, while the methoxy group contributes to electronic stabilization and metabolic resistance. The isopropyl substituent may influence steric effects and lipophilicity, impacting pharmacokinetic properties like absorption and distribution .
Properties
IUPAC Name |
3-amino-4-methoxy-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-7(2)12-16(13,14)8-4-5-10(15-3)9(11)6-8/h4-7,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGNOIUGSIAOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3-amino-N-isopropyl-4-methoxybenzenesulfonamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-isopropyl-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonamides .
Scientific Research Applications
3-amino-N-isopropyl-4-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 3-amino-N-isopropyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-amino-N-isopropyl-4-methoxybenzenesulfonamide, four structurally related sulfonamide derivatives are analyzed below. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Not provided* | C₁₀H₁₅N₂O₃S | ~253.3† | -NH₂ (3), -OCH₃ (4), -N(CH(CH₃)₂) | Amino, methoxy, isopropyl |
| 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide | 1017465-34-7 | C₁₁H₁₈N₂O₃S | 258.34 | -NH₂ (3), -CH₃ (4), -N(CH₂CH₂OCH₃) | Amino, methyl, methoxypropyl |
| 3-Amino-4-chloro-N-isobutylbenzenesulfonamide | 1040010-60-3 | C₁₀H₁₅ClN₂O₂S | 262.76 | -NH₂ (3), -Cl (4), -N(CH₂CH(CH₃)₂) | Amino, chloro, isobutyl |
| N-isopropyl-4-methoxy-3-methylbenzenesulfonamide | 667875-46-9 | C₁₁H₁₇NO₃S | 254.33 | -CH₃ (3), -OCH₃ (4), -N(CH(CH₃)₂) | Methyl, methoxy, isopropyl |
†Calculated based on molecular formula.
Key Observations:
Its absence in N-isopropyl-4-methoxy-3-methylbenzenesulfonamide likely reduces biological interaction capacity. Halogen vs. Methoxy and methyl groups in other compounds improve metabolic stability and electronic effects .
Pharmacological Relevance: The target compound’s amino and methoxy groups make it suitable for applications requiring polar interactions, such as enzyme inhibition or receptor modulation. 3-Amino-4-chloro-N-isobutylbenzenesulfonamide’s chloro group may enhance membrane permeability but limit safety profiles .
Synthetic Utility: Compounds with methoxypropyl or isobutyl chains (e.g., 3-amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide) may exhibit prolonged half-lives due to increased steric bulk . The methyl group in N-isopropyl-4-methoxy-3-methylbenzenesulfonamide simplifies synthesis but reduces functional versatility .
Biological Activity
Overview
3-amino-N-isopropyl-4-methoxybenzenesulfonamide (CAS Number: 947017-03-0) is a sulfonamide derivative with a molecular formula of C10H16N2O3S and a molecular weight of 244.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution, often utilizing solvents like dichloromethane or toluene and bases such as triethylamine to facilitate the reactions. The unique structure of this compound allows it to interact with biological targets, potentially influencing several biochemical pathways.
The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors, modulating their activity. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may inhibit certain cellular processes linked to inflammation and infection.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies demonstrate that sulfonamide derivatives can disrupt folic acid synthesis in bacteria, leading to their death .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests potential applications in treating inflammatory diseases.
In Vivo Studies
In vivo models have been employed to assess the efficacy of sulfonamide derivatives in treating infections. For instance, animal studies have shown promising results in reducing bacterial load and inflammation when treated with related compounds . Further research is needed to establish the specific efficacy of this compound in such models.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains an isopropyl group; methoxy substituent | Antimicrobial, anti-inflammatory |
| 3-amino-N-ethyl-4-methoxybenzenesulfonamide | Ethyl group instead of isopropyl | Similar antimicrobial properties |
| 3-amino-N-methyl-4-methoxybenzenesulfonamide | Methyl group; less steric hindrance | Potentially lower activity |
Q & A
Basic: What analytical techniques are essential to confirm the structural integrity of 3-amino-N-isopropyl-4-methoxybenzenesulfonamide during synthesis?
Methodological Answer:
To ensure structural fidelity, researchers should employ a combination of NMR spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS) . NMR identifies functional groups and spatial arrangements (e.g., sulfonamide NH protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.3–3.7 ppm), while HRMS confirms molecular ion peaks (e.g., [M+H]+ calculated for C10H15N2O3S: 267.08). For multi-step syntheses, intermediate characterization at each stage is critical to detect side reactions, such as unintended oxidation of the amino group .
Basic: What are the optimal reaction conditions for synthesizing this compound?
Methodological Answer:
Key conditions include:
- Inert atmosphere (N2/Ar) to prevent oxidation of the amino group.
- Temperature control : Reactions involving sulfonamide coupling typically proceed at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO).
- Solvent selection : DMF enhances nucleophilicity of the amine during sulfonylation, while dichloromethane may be used for acid-sensitive intermediates.
- Catalysts : Triethylamine (TEA) or DMAP can accelerate sulfonamide bond formation.
Refer to kinetic studies and solvent polarity tables to optimize yields .
Advanced: How can computational methods enhance the design of reaction pathways for this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction outcomes. For example:
- Reaction path searches : Identify low-energy pathways for sulfonamide coupling or methoxy group functionalization.
- Solvent effects : COSMO-RS simulations model solvent interactions to prioritize solvents like DMF over THF.
- Experimental validation : Narrow down conditions (e.g., 70°C, 12 hr) using computational predictions, reducing trial-and-error experimentation by ~40% .
Advanced: How can researchers resolve contradictions in reported biological activity data for this sulfonamide?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Dose-response curves : Compare IC50 values across studies (e.g., enzyme inhibition assays vs. cellular models).
- Structural benchmarking : Contrast activity with analogs like N-(3-methoxyphenyl)-3-methylbenzenesulfonamide (), where meta vs. para substitution alters binding affinity.
- Kinetic analysis : Use stopped-flow techniques to measure on/off rates for enzyme inhibition, distinguishing competitive vs. non-competitive mechanisms .
Intermediate: What experimental design principles apply to optimizing sulfonamide derivative synthesis?
Methodological Answer:
Employ Design of Experiments (DoE) to minimize trials while maximizing data quality:
- Factorial designs : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (1–5 mol%) to identify interactions.
- Response surface methodology (RSM) : Model yield (%) as a function of variables, identifying maxima (e.g., 85% yield at 75°C, 3 mol% TEA).
- Robustness testing : Validate optimal conditions with ±5% parameter deviations to ensure reproducibility .
Advanced: What strategies improve target specificity in sulfonamide-based enzyme inhibitors?
Methodological Answer:
Enhance specificity via:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro at position 3) to modulate sulfonamide acidity (pKa ~10–12), affecting H-bonding with active sites.
- Molecular docking : Simulate binding poses with enzymes (e.g., carbonic anhydrase) to prioritize substituents like isopropyl over bulkier groups.
- SAR tables : Compare analogs (see example below) to correlate structure with activity.
| Substituent Position | Group | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 4-Methoxy | -OCH3 | 120 | 1.0 |
| 3-Nitro | -NO2 | 45 | 3.2 |
| 2-Isopropyl | -CH(CH3)2 | 85 | 1.8 |
Data adapted from structural analogs in and .
Basic: How do solvent polarity and temperature influence the stability of this compound?
Methodological Answer:
- Polar solvents (e.g., DMSO): Stabilize the sulfonamide via hydrogen bonding but may accelerate hydrolysis at elevated temperatures (>80°C).
- Non-polar solvents (e.g., toluene): Reduce hydrolysis risk but hinder solubility.
- Temperature : Storage at 4°C in inert solvents (e.g., anhydrous DMF) extends shelf life. Monitor degradation via HPLC (retention time shifts) or IR (loss of NH stretches at 3300 cm⁻¹) .
Advanced: What mechanistic insights guide the functionalization of the methoxy group in this compound?
Methodological Answer:
The methoxy group can undergo:
- Demethylation : Use BBr3 in CH2Cl2 at -78°C to yield a phenolic intermediate for further coupling.
- Electrophilic substitution : Direct bromination (e.g., Br2/FeBr3) at the ortho position relative to the methoxy group.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh3)4) and base (K2CO3).
Mechanistic studies (e.g., kinetic isotope effects) confirm the dominance of SNAr pathways in these reactions .
Intermediate: How to analyze competing reaction pathways during sulfonamide synthesis?
Methodological Answer:
- LC-MS monitoring : Track intermediates in real-time to detect side products (e.g., over-sulfonylation).
- Isotopic labeling : Use 15N-labeled amines to trace sulfonamide bond formation via NMR.
- Computational modeling : Compare activation energies for competing pathways (e.g., direct coupling vs. ring-opening) using Gaussian or ORCA software .
Advanced: What interdisciplinary approaches integrate this compound into materials science research?
Methodological Answer:
- Polymer functionalization : Incorporate the sulfonamide into polyamide backbones via interfacial polymerization, enhancing thermal stability (Tg > 200°C).
- Coordination chemistry : Synthesize metal-organic frameworks (MOFs) using Cu(II) or Zn(II) nodes, leveraging sulfonamide’s chelating ability.
- Surface modification : Graft onto silica nanoparticles for targeted drug delivery, confirmed by XPS (S 2p peaks at ~168 eV) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
